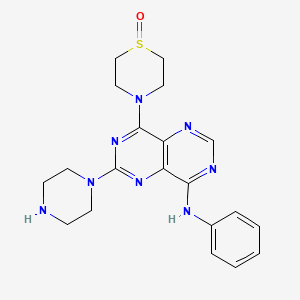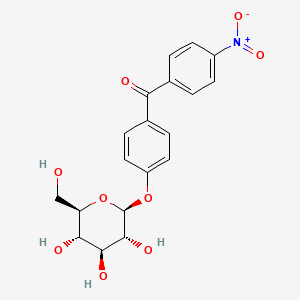
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is a complex organic compound that features both glucopyranosyl and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate typically involves the reaction of 4-nitrophenyl methanone with a glucopyranosyl donor under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the glycosidic bond. The reaction conditions, such as temperature, solvent, and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the precise control of reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The glucopyranosyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like thiols or amines can be used to substitute the glucopyranosyloxy group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its glucopyranosyloxy group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate involves its interaction with specific molecular targets. The glucopyranosyloxy group can bind to enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl beta-D-glucopyranoside: Similar in structure but lacks the methanone group.
4-Nitrophenyl alpha-D-glucopyranoside: Similar but with an alpha configuration of the glucopyranosyl group.
4-Nitrophenyl beta-D-galactopyranoside: Similar but with a galactopyranosyl group instead of glucopyranosyl.
Uniqueness
Methanone, (4-(beta-D-glucopyranosyloxy)phenyl)(4-nitrophenyl)-, hydrate is unique due to the presence of both the methanone and nitrophenyl groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to similar compounds.
Properties
CAS No. |
83354-86-3 |
|---|---|
Molecular Formula |
C19H19NO9 |
Molecular Weight |
405.4 g/mol |
IUPAC Name |
(4-nitrophenyl)-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methanone |
InChI |
InChI=1S/C19H19NO9/c21-9-14-16(23)17(24)18(25)19(29-14)28-13-7-3-11(4-8-13)15(22)10-1-5-12(6-2-10)20(26)27/h1-8,14,16-19,21,23-25H,9H2/t14-,16-,17+,18-,19-/m1/s1 |
InChI Key |
XDTVKCFMTFAIDV-IQZDNPOKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


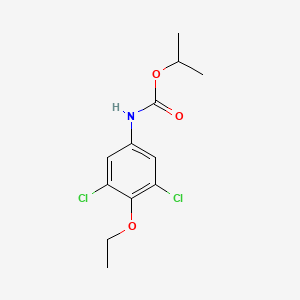

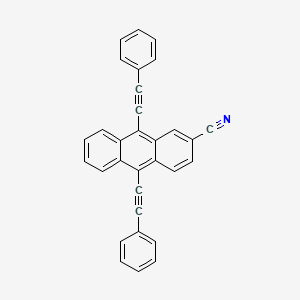
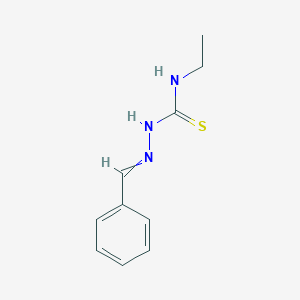


![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
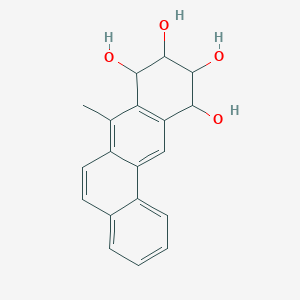


![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
